Home > Products > Screening Compounds P126352 > Regorafenib (mesylate)
Regorafenib (mesylate) - 835621-08-4

Regorafenib (mesylate)

Catalog Number: EVT-8406891
CAS Number: 835621-08-4
Molecular Formula: C22H19ClF4N4O6S
Molecular Weight: 578.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Regorafenib (mesylate) is an oral multikinase inhibitor that is primarily used in oncology for the treatment of various cancers, including gastrointestinal stromal tumors, metastatic colorectal cancer, and advanced hepatocellular carcinoma. It acts by inhibiting multiple receptor tyrosine kinases involved in tumor growth and angiogenesis, thereby limiting the progression of cancerous cells. Regorafenib is recognized for its ability to overcome certain resistance mechanisms associated with other therapies, making it a valuable option in cancer treatment regimens.

Source

Regorafenib was developed by Bayer HealthCare and has been approved for clinical use since 2012. Its development stemmed from the need for more effective treatments for cancers that exhibit resistance to standard therapies.

Classification

Regorafenib belongs to the class of drugs known as kinase inhibitors. Specifically, it targets various kinases involved in tumor growth and metastasis, including vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and fibroblast growth factor receptors.

Synthesis Analysis

Methods

The synthesis of Regorafenib can be accomplished through several methods, including one-pot processes and multi-step synthesis routes. One notable method involves the condensation reaction of 4-chloro-3-trifluoromethyl phenyl isocyanate with 3-fluoro-4-aminophenol to form an intermediate compound. This intermediate is then subjected to a substitution reaction with 4-chloro-N-methyl-2-pyridinecarboxamide hydrochloride or its free base to yield Regorafenib. The process is characterized by its simplicity and high yield, making it suitable for industrial applications .

Technical Details

  1. One-Pot Synthesis: The method utilizes a solvent such as tetrahydrofuran or dimethylformamide to facilitate the condensation reaction at controlled temperatures.
  2. Purification: After the reaction, the product is purified through crystallization techniques to isolate pure Regorafenib.
  3. Crystalline Forms: Regorafenib exists in various crystalline forms, with Form I and Form III being significant due to their stability and purity characteristics .
Molecular Structure Analysis

Structure

The molecular formula of Regorafenib is C_{21}H_{21}ClF_{3}N_{5}O_{3}. Its structure features a complex arrangement of aromatic rings and functional groups that contribute to its biological activity.

Data

  • Molecular Weight: Approximately 474.87 g/mol
  • Structural Formula:
    Regorafenib C21H21ClF3N5O3\text{Regorafenib }C_{21}H_{21}ClF_{3}N_{5}O_{3}

The detailed structural analysis can be performed using techniques such as X-ray diffraction and nuclear magnetic resonance spectroscopy.

Chemical Reactions Analysis

Reactions

Regorafenib undergoes various chemical reactions during its synthesis and in biological systems. Key reactions include:

  1. Condensation Reaction: Formation of the urea linkage between phenolic compounds.
  2. Substitution Reaction: Involves the introduction of the pyridine moiety into the structure.

Technical Details

The reaction conditions are critical for achieving high yields and purity. For instance, controlling temperature during the condensation step enhances the formation of the desired intermediate without side products .

Mechanism of Action

Process

Regorafenib functions by inhibiting multiple kinases that play a role in tumor proliferation and angiogenesis. By blocking these pathways, it effectively reduces tumor growth and metastasis.

Data

  • Target Kinases: Vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and others.
  • Inhibition Profile: Regorafenib exhibits a broad spectrum of activity against various kinases, which contributes to its efficacy in treating resistant tumors .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Poorly soluble in water but soluble in organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: Regorafenib is stable under normal storage conditions but should be protected from moisture.
  • Melting Point: The melting point ranges around 150–160 °C.

Relevant analyses such as thermal analysis and powder X-ray diffraction can provide insights into its stability and crystalline forms .

Applications

Scientific Uses

Regorafenib is primarily utilized in oncology for treating advanced cancers resistant to other therapies. Its mechanism of action makes it suitable for combination therapies where it can enhance the efficacy of other antineoplastic agents.

Additionally, ongoing research explores its potential applications in other malignancies and therapeutic areas due to its multi-targeted approach against various signaling pathways involved in cancer progression .

Properties

CAS Number

835621-08-4

Product Name

Regorafenib (mesylate)

IUPAC Name

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide;methanesulfonic acid

Molecular Formula

C22H19ClF4N4O6S

Molecular Weight

578.9 g/mol

InChI

InChI=1S/C21H15ClF4N4O3.CH4O3S/c1-27-19(31)18-10-13(6-7-28-18)33-12-3-5-17(16(23)9-12)30-20(32)29-11-2-4-15(22)14(8-11)21(24,25)26;1-5(2,3)4/h2-10H,1H3,(H,27,31)(H2,29,30,32);1H3,(H,2,3,4)

InChI Key

PAZXTVFHRWRCLP-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.